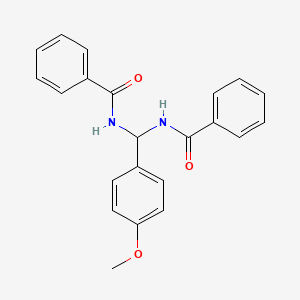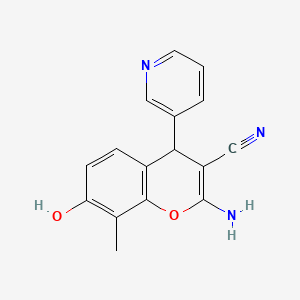
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with the molecular formula C18H21BrN2O3. This compound is characterized by the presence of a bromine atom, methoxy groups, and a piperazine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The intermediate product is then subjected to further reactions involving piperazine and methoxyphenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process and verifying the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can produce amino-substituted phenols .
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methoxy-4-{[(2-methoxyphenyl)amino]methyl}phenol
- 4-Bromo-2-methoxy-6-((5-methyl-isoxazol-3-ylamino)-methyl)-phenol
- Bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives
Uniqueness
Compared to similar compounds, 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its specific structural features, such as the presence of a piperazine ring and multiple methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H22BrN3O3 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2-bromo-6-methoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H22BrN3O3/c1-25-17-6-4-3-5-16(17)22-7-9-23(10-8-22)21-13-14-11-15(20)19(24)18(12-14)26-2/h3-6,11-13,24H,7-10H2,1-2H3/b21-13+ |
Clave InChI |
GUTGRDXLZXMSKL-FYJGNVAPSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C(=C3)Br)O)OC |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11985555.png)

![(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid](/img/structure/B11985559.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11985570.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)


![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)



![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)
